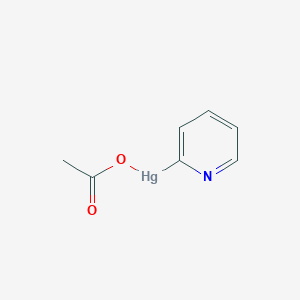![molecular formula C18H18N2O B12718014 5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol CAS No. 83634-04-2](/img/structure/B12718014.png)
5-Benzyl-2,3,5,6-tetrahydroimidazo[2,1-a]isoquinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRN 4483903 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRN 4483903 typically involves a series of well-defined chemical reactions. The most common synthetic route includes the following steps:
Initial Reaction: The starting materials undergo a nucleophilic substitution reaction under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate product is then subjected to a series of purification steps, including recrystallization and chromatography.
Final Reaction: The purified intermediate undergoes a final reaction, often involving a catalyst, to yield BRN 4483903.
Industrial Production Methods
In an industrial setting, the production of BRN 4483903 is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production, offering better control over reaction conditions and product quality.
化学反応の分析
Types of Reactions
BRN 4483903 undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, BRN 4483903 can be converted into its oxidized form.
Reduction: Reducing agents can convert BRN 4483903 into its reduced form.
Substitution: BRN 4483903 can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and alkylating agents are frequently used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields an oxidized derivative, while reduction results in a reduced form of BRN 4483903.
科学的研究の応用
BRN 4483903 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of BRN 4483903 involves its interaction with specific molecular targets and pathways. It is known to:
Bind to Enzymes: Inhibit or activate specific enzymes involved in metabolic pathways.
Modulate Receptors: Interact with cellular receptors, altering signal transduction pathways.
Affect Gene Expression: Influence the expression of genes related to various biological processes.
特性
CAS番号 |
83634-04-2 |
|---|---|
分子式 |
C18H18N2O |
分子量 |
278.3 g/mol |
IUPAC名 |
5-benzyl-3,6-dihydro-2H-imidazo[2,1-a]isoquinolin-5-ol |
InChI |
InChI=1S/C18H18N2O/c21-18(12-14-6-2-1-3-7-14)13-15-8-4-5-9-16(15)17-19-10-11-20(17)18/h1-9,21H,10-13H2 |
InChIキー |
GARMCNUKLYBZIW-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=N1)C3=CC=CC=C3CC2(CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-methyl-1-phenyl-2-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]pyrazol-3-one;hydrate;trihydrochloride](/img/structure/B12718008.png)

